Structural Analog Comparison: Ethane- vs. Methane-sulfonamide KRas Inhibition Potency
The closest available comparator is the methanesulfonamide analog, N-[3-[1-esyl-5-(p-tolyl)-2-pyrazolin-3-yl]phenyl]methanesulfonamide (BDBM43250). In a direct biochemical assay against the GTPase KRas, this analog displayed an EC50 of 2.61E+3 nM. This establishes a quantitative baseline for the sulfonamide-pyrazoline series [1]. While specific data for the target ethanesulfonamide compound is not publicly available in primary literature, the known divergence in steric and electronic properties between methane- and ethane-sulfonamides differentiates it from this comparator, suggesting a distinct and non-interchangeable biological interaction profile.
| Evidence Dimension | Enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | No published data available (ethanesulfonamide derivative) |
| Comparator Or Baseline | N-[3-[1-esyl-5-(p-tolyl)-2-pyrazolin-3-yl]phenyl]methanesulfonamide: EC50 = 2.61E+3 nM |
| Quantified Difference | N/A (Target compound data not available) |
| Conditions | Multiplexed dose-response assay to identify specific small molecule inhibitors of Ras and Ras-related GTPases, specifically Ras wildtype (PubChem BioAssay AID 1335). |
Why This Matters
This knowledge gap is critical for procurement; selecting the ethanesulfonamide over the methanesulfonamide analog implies a research hypothesis about the role of the larger sulfonamide moiety, which must be empirically validated against this baseline.
- [1] BindingDB Entry BDBM43250. Ki Summary for N-[3-[1-esyl-5-(p-tolyl)-2-pyrazolin-3-yl]phenyl]methanesulfonamide against GTPase KRas. Citing PubChem BioAssay (2010). View Source
